N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications
Oxidative Removal in Synthetic Chemistry
The oxidative removal of N-(4-methoxybenzyl) groups on 2,5-piperazinediones with cerium(IV) diammonium nitrate under mild conditions highlights a method for the modification of molecular structures, which could be relevant for the manipulation of compounds similar to N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in synthetic routes (M. Yamaura et al., 1985).
Photodynamic Therapy Applications
Research into new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields, suggests the potential for similar compounds to be used in photodynamic therapy for cancer treatment. This indicates a possible medical application for complex organic molecules, including those related to this compound (M. Pişkin et al., 2020).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, via Ugi reactions and subsequent modifications, demonstrates the complexity and utility of synthetic organic chemistry in creating novel compounds that may have biological activity or serve as intermediates for further chemical transformations. This work shows the potential of advanced synthetic techniques in manipulating molecules for various applications (M. Sañudo et al., 2006).
Development of Sphingosine-1-Phosphate Receptor Agonists
The discovery of ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist, through structural modifications and optimization, highlights the importance of organic compounds in the development of new therapeutic agents. This research points to the broader potential of organic synthesis in contributing to drug discovery and development, which may include compounds structurally related to this compound (H. Kurata et al., 2017).
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-4-10-19(11-5-16)32(28,29)25-12-3-13-31-20(25)15-24-22(27)21(26)23-14-17-6-8-18(30-2)9-7-17/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCQKNXMSBBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.